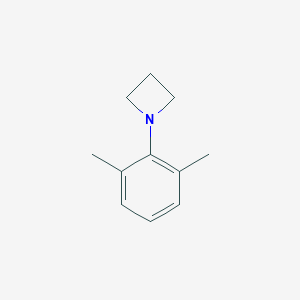
Cobalt dioleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt dioleate typically involves the reaction of cobalt salts with 9-Octadecenoic acid (9Z)-. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cobalt complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where cobalt salts are mixed with 9-Octadecenoic acid (9Z)- under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
Cobalt dioleate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The cobalt center can also be reduced, which may affect the overall stability and reactivity of the compound.
Substitution: Ligands around the cobalt center can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
科学研究应用
Cobalt dioleate has several scientific research applications:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Cobalt dioleate involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 9-Octadecenoic acid (9Z)-, zinc salt
- 9-Octadecenoic acid (9Z)-, copper salt
- 9-Octadecenoic acid (9Z)-, nickel salt
Comparison
Compared to its zinc, copper, and nickel counterparts, Cobalt dioleate exhibits unique properties due to the specific electronic configuration and coordination chemistry of cobalt. This uniqueness makes it particularly useful in certain applications, such as catalysis and separation techniques .
属性
CAS 编号 |
19192-71-3 |
|---|---|
分子式 |
C36H66CoO4 |
分子量 |
621.8 g/mol |
IUPAC 名称 |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI 键 |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Key on ui other cas no. |
14666-94-5 19192-71-3 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)












![3-[2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazol-3-yl]propane-1-sulfonate](/img/structure/B102322.png)
